2-Amino-1-(4-methylpiperidin-1-yl)-2-phenylethan-1-one hydrochloride
Overview
Description
2-Amino-1-(4-methylpiperidin-1-yl)-2-phenylethan-1-one hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a phenylethanone core substituted with an amino group and a 4-methylpiperidinyl moiety, making it structurally unique and potentially bioactive.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-methylpiperidin-1-yl)-2-phenylethan-1-one hydrochloride typically involves the following steps:
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Formation of the Phenylethanone Core: : The initial step involves the preparation of the phenylethanone core. This can be achieved through Friedel-Crafts acylation of benzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
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Introduction of the Amino Group: : The next step is the introduction of the amino group. This can be done by reacting the phenylethanone intermediate with ammonia or an amine under suitable conditions, often involving a reducing agent like sodium borohydride.
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Attachment of the 4-Methylpiperidinyl Moiety: : The final step involves the attachment of the 4-methylpiperidinyl group. This can be achieved through nucleophilic substitution reactions where the amino group reacts with 4-methylpiperidine under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethanone core, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Phenylacetic acid derivatives.
Reduction: Phenylethanol derivatives.
Substitution: Various substituted phenylethanone derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-1-(4-methylpiperidin-1-yl)-2-phenylethan-1-one hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its effects on cellular pathways and receptor interactions.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-methylpiperidin-1-yl)-2-phenylethan-1-one hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(4-methylpiperidin-1-yl)-2-phenylethan-1-one
- 2-Amino-1-(4-ethylpiperidin-1-yl)-2-phenylethan-1-one
- 2-Amino-1-(4-methylpiperidin-1-yl)-2-phenylpropan-1-one
Uniqueness
2-Amino-1-(4-methylpiperidin-1-yl)-2-phenylethan-1-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs. The presence of the 4-methylpiperidinyl group, in particular, influences its interaction with biological targets, potentially enhancing its efficacy and selectivity.
Properties
IUPAC Name |
2-amino-1-(4-methylpiperidin-1-yl)-2-phenylethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.ClH/c1-11-7-9-16(10-8-11)14(17)13(15)12-5-3-2-4-6-12;/h2-6,11,13H,7-10,15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQGQITVYSWEEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(C2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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